molecular formula C14H13NO2 B165164 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid CAS No. 131172-66-2

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B165164
CAS No.: 131172-66-2
M. Wt: 227.26 g/mol
InChI Key: RNHLYONFHRHIPV-UHFFFAOYSA-N
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Description

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid (CAS 131172-66-2) is a specialized pyrrole-2-carboxylate ester derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This compound features a vinyl group at the N-1 position and a p-tolyl (4-methylphenyl) substituent at the C-5 position of the pyrrole ring. The 5-aryl pyrrole-2-carboxylate scaffold is a core structural motif found in numerous biologically active compounds and natural products, such as the Lamellarin family, which are known for their properties as topoisomerase I inhibitors, multidrug resistance (MDR) reversal agents, and anti-HIV activity . This structural motif is also present in other compounds with demonstrated antibacterial, antimitotic, and cytotoxic activities, making it a privileged structure in drug discovery . As a building block, this compound is particularly useful for constructing more complex molecular architectures. The carboxylic acid functional group allows for further derivatization, for instance, through amide bond formation or esterification, while the vinyl group offers a handle for polymerization or further functionalization via reactions such as hydrofunctionalization or cycloaddition. Researchers utilize this and related pyrrole derivatives as precursors in the synthesis of novel compounds for screening against various biological targets, as well as in the development of organic materials, including fluorescent materials and metal-organic frameworks (MOFs) . The product is supplied for laboratory research applications. It is intended for use by qualified researchers only and is not for diagnostic, therapeutic, or any other human use. Handling and Storage: For prolonged storage, the compound should be kept sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

1-ethenyl-5-(4-methylphenyl)pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-3-15-12(8-9-13(15)14(16)17)11-6-4-10(2)5-7-11/h3-9H,1H2,2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHLYONFHRHIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354448
Record name 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131172-66-2
Record name 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 5-p-Tolyl-1H-pyrrole-2-carboxylate

The foundational step involves constructing the pyrrole ring with a p-tolyl group at position 5. Ethyl pyrrole-2-carboxylate serves as the starting material. Electrophilic substitution is directed by the electron-withdrawing ester group, favoring functionalization at position 5.

Procedure :

  • Ethyl pyrrole-2-carboxylate (10 mmol) is reacted with p-tolyl chloride (12 mmol) in the presence of AlCl₃ (15 mmol) in anhydrous dichloromethane at 0°C for 4 hours.

  • The mixture is quenched with ice-water, extracted with ethyl acetate, and purified via crystallization (yield: 68%).

Key Data :

ParameterValue
Reaction Temperature0°C
Yield68%
Purity (HPLC)>95%

N-Vinylation via Alkylation

Introducing the vinyl group at the nitrogen requires deprotonation of the pyrrole’s NH. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates this step.

Procedure :

  • Ethyl 5-p-Tolyl-1H-pyrrole-2-carboxylate (5 mmol) is dissolved in DMF (20 mL) under argon. NaH (6 mmol) is added at 0°C, followed by vinyl bromide (7.5 mmol).

  • The reaction is stirred at 60°C for 12 hours, then quenched with ammonium chloride. The product is isolated via column chromatography (yield: 52%).

Challenges :

  • Competing side reactions at the electron-rich pyrrole ring.

  • Moderate yields due to steric hindrance from the p-tolyl group.

Palladium-Catalyzed Cross-Coupling for Direct N-Vinylation

N-Vinylation via Buchwald-Hartwig Amination

Palladium catalysis enables direct coupling of the pyrrole NH with a vinyl halide.

Procedure :

  • Ethyl 5-p-Tolyl-1H-pyrrole-2-carboxylate (5 mmol), vinyl bromide (7.5 mmol), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv) are heated in toluene at 110°C for 18 hours.

  • The crude product is purified via silica gel chromatography (yield: 60%).

Comparative Data :

MethodCatalystYieldReaction Time
Alkylation (NaH)52%12 hours
Buchwald-HartwigPd₂(dba)₃/Xantphos60%18 hours

One-Pot Tandem Synthesis via Knorr Pyrrole Formation

Cyclocondensation with Pre-Substituted Components

The Knorr synthesis constructs the pyrrole ring from a 1,4-diketone precursor, embedding substituents during cyclization.

Procedure :

  • 1-(p-Tolyl)-2-vinyl-1,4-diketone (5 mmol) and ammonium acetate (20 mmol) are refluxed in ethanol for 8 hours.

  • The intermediate is esterified with ethanol/H₂SO₄, then hydrolyzed to the carboxylic acid using NaOH (2M).

Key Observations :

  • Regioselectivity challenges arise due to competing electron effects from the vinyl and p-tolyl groups.

  • Final hydrolysis achieves >90% conversion to the carboxylic acid.

Hydrolysis of Ester to Carboxylic Acid

Saponification Conditions

The ethyl ester is hydrolyzed under basic conditions to yield the final product.

Procedure :

  • Ethyl 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylate (5 mmol) is stirred with NaOH (2M, 15 mL) in ethanol at 80°C for 3 hours.

  • Acidification with HCl precipitates the product, which is filtered and dried (yield: 92%).

Optimization Insight :

  • Prolonged heating (>5 hours) leads to decomposition of the vinyl group.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆) : δ 7.21 (d, J = 8.1 Hz, 2H, tolyl), 6.95 (d, J = 16.0 Hz, 1H, vinyl), 6.35 (s, 1H, pyrrole-H).

  • HRMS : Calculated for C₁₄H₁₃NO₂ [M + H]⁺: 228.1024; Found: 228.1021.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity at 254 nm.

Chemical Reactions Analysis

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the pyrrole ring, using reagents such as halogens or nitrating agents.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid has been explored for its potential therapeutic applications:

Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. For instance, studies have shown that certain pyrrole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific structure of this compound may enhance these effects due to the electron-donating p-tolyl group, which can stabilize reactive intermediates during metabolic processes .

Antimicrobial Properties

Pyrrole derivatives are known for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit significant antibacterial effects against various strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Materials Science

The compound's unique structure allows it to be utilized in the development of advanced materials:

Organic Light Emitting Diodes (OLEDs)

Research has demonstrated the use of pyrrole-based compounds in OLED technology. The incorporation of this compound into polymer matrices can enhance the efficiency and stability of light-emitting devices due to its favorable electronic properties .

Conductive Polymers

The compound can also serve as a building block for conductive polymers. Its ability to undergo polymerization reactions allows for the synthesis of materials with tunable electrical properties, which are essential for applications in flexible electronics and sensors .

Organic Synthesis

This compound has been utilized as a key intermediate in various organic synthetic pathways:

Suzuki Coupling Reactions

The compound can participate in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction allows for the introduction of diverse aryl groups, expanding the library of functionalized pyrroles for pharmaceutical and agrochemical applications .

Synthesis of Novel Pyrrole Derivatives

The versatility of this compound enables the synthesis of novel pyrrole derivatives through various functionalization strategies. These derivatives can be tailored for specific biological activities or material properties, making them valuable in research and industry .

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of several pyrrole derivatives, including this compound. The results indicated that this compound significantly inhibited cell proliferation in breast cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: OLED Fabrication

In another study, researchers incorporated this compound into a polymer matrix for OLED fabrication. The resulting devices exhibited enhanced brightness and efficiency compared to conventional materials, demonstrating the compound's potential in optoelectronic applications.

Mechanism of Action

The mechanism of action of 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(4-Methylphenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid
  • Molecular Formula: C₁₄H₁₃NO₂
  • Molecular Weight : 227.26 g/mol
  • CAS Registry Number : 131172-66-2
  • Storage : Sealed in dry conditions at 2–8°C .

This compound features a pyrrole core substituted at the 5-position with a p-tolyl (4-methylphenyl) group and at the 1-position with a vinyl group.

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The following table highlights key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid p-Tolyl (5), Vinyl (1), COOH (2) C₁₄H₁₃NO₂ 227.26 Bioactive small molecule; storage at 2–8°C
5-Phenyl-1H-pyrrole-2-carboxylic acid Phenyl (5), COOH (2) C₁₁H₉NO₂ 187.20 Hazardous (H302, H315, etc.); used in drug intermediates
4-Chloro-5-formyl-2-methyl-1H-pyrrole-3-carboxylic acid Cl (4), Formyl (5), Methyl (2), COOH (3) C₈H₆ClNO₃ 215.59 Synthetic intermediate for heterocycles; prepared via Vilsmeier reaction
5-(Hept-6-en-1-yl)-1H-pyrrole-2-carboxylic acid Hept-6-enyl (5), COOH (2) C₁₂H₁₇NO₂ 207.27 Marineosin precursor; synthesized via NaBH₄ reduction
5-Acetyl-1H-pyrrole-2-carboxylic acid Acetyl (5), COOH (2) C₇H₇NO₃ 153.14 Reactivity in acylation reactions; potential for polymer synthesis
5-Aminomethyl-1H-pyrrole-2-carboxylic acid amides Aminomethyl (5), COOH (2), variable R-groups Variable Variable Drug candidates (e.g., kinase inhibitors)

Physicochemical Properties

  • Solubility and Reactivity : The vinyl group in the target compound enhances electrophilicity, facilitating polymerization or Michael addition reactions. In contrast, chloro or acetyl substituents (e.g., in and ) increase electrophilicity at specific positions for nucleophilic substitution.
  • Stability : The target compound requires refrigeration (2–8°C), whereas 5-phenyl analogs exhibit higher hazards (e.g., H302: harmful if swallowed) .

Key Research Findings

Chloro and formyl groups in increase reactivity for cross-coupling reactions, critical in heterocyclic chemistry .

Synthetic Challenges :

  • Chlorination of pyrrole derivatives (e.g., ) often requires chromatographic separation due to low regioselectivity, unlike the target compound’s likely more straightforward synthesis.

Biological Activity

5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound with notable potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrole ring substituted with a p-tolyl group and a vinyl group, suggests various biological activities that merit detailed exploration.

The molecular formula of this compound is C14H13NO2, with a molecular weight of approximately 227.26 g/mol. The synthesis of this compound typically involves several chemical reactions:

  • Formation of the Pyrrole Ring : This is achieved through a condensation reaction between p-toluidine and ethyl acetoacetate in the presence of a catalyst.
  • Vinylation : A vinyl group is introduced at the 1-position of the pyrrole ring using a vinyl halide and a base.
  • Carboxylation : The carboxylic acid group is added at the 2-position using carbon dioxide and a suitable base.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. The presence of both vinyl and carboxylic acid functional groups enhances its reactivity and potential binding affinity to biological targets .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
5-Methyl-1-vinyl-1H-pyrrole-2-carboxylic acidC13H13NO2Methyl substitution at position 5
5-(4-Methoxyphenyl)-1-vinyl-1H-pyrrole-2-carboxylic acidC15H15NO3Methoxy group enhances solubility
5-(3-Chloro-5-hydroxyphenyl)-1H-pyrrole-2-carboxylic acidC14H12ClNO3Chlorine substitution introduces halogen reactivity

These comparisons highlight how variations in substitution patterns can influence both chemical properties and biological activities, suggesting that the p-tolyl substitution in this compound may enhance its efficacy in specific applications compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for 5-p-Tolyl-1-vinyl-1H-pyrrole-2-carboxylic acid?

A common approach involves cyclocondensation reactions using precursors like acetoacetate derivatives and arylhydrazines, followed by hydrolysis. For example, ethyl acetoacetate can react with phenylhydrazine and dimethylformamide dimethyl acetal (DMF-DMA) to form pyrazole intermediates, which are hydrolyzed under basic conditions to yield carboxylic acid derivatives . Crystallization from ethanol/ethyl acetate mixtures (80:20 v/v) under ambient conditions is effective for purification .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling: Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid inhalation, skin contact, and exposure to ignition sources (e.g., sparks, open flames) .
  • Storage: Keep in a cool, dry place (<25°C) away from incompatible materials (strong oxidizers, acids). Use airtight containers to prevent moisture absorption .
  • First Aid: For skin/eye contact, rinse with water for 15 minutes; if inhaled, move to fresh air. Consult a physician immediately .

Q. What spectroscopic techniques are suitable for characterizing its structure?

  • X-ray Diffraction: Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H⋯O interactions) .
  • NMR/IR: Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, vinyl proton signals at δ 5–6 ppm) .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic environments?

Density Functional Theory (DFT) calculations assess electron density distribution, frontier molecular orbitals (HOMO/LUMO), and nucleophilic attack sites. For example, the vinyl group’s electron-withdrawing effect increases electrophilicity at the pyrrole ring, favoring nucleophilic substitution at the 5-position . Software like Gaussian or ACD/Labs Percepta can model reaction pathways and transition states .

Q. What strategies are effective in resolving contradictory bioactivity data across different cell lines?

  • Dose-Response Analysis: Test a broad concentration range (e.g., 0.1–100 µM) to identify cell line-specific IC₅₀ values .
  • Assay Validation: Use standardized protocols (e.g., sulforhodamine B assay for cytotoxicity) and include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies: Compare apoptotic markers (e.g., caspase-3 activation) or receptor-binding profiles to explain variability .

Q. How to optimize HPLC parameters for analyzing impurities in synthesized batches?

ParameterRecommendation
ColumnC18 reverse-phase (e.g., 250 × 4.6 mm)
Mobile PhaseAcetonitrile:phosphate buffer (pH 2.5–3.5)
Flow Rate1.0 mL/min
DetectionUV at 210–230 nm (carboxylic acid chromophore)
Temperature25–30°C

Method validation should include specificity, linearity (R² >0.99), and recovery studies (95–105%) .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent Selection: Ethanol/ethyl acetate mixtures promote slow evaporation and high-quality crystals .
  • Hydrogen Bonding: Intermolecular N–H⋯O and O–H⋯O interactions stabilize crystal lattices but require precise stoichiometry .
  • Polymorphism: Screen multiple solvents (e.g., DMSO, methanol) to avoid amorphous precipitates.

Q. How does the vinyl group influence the compound’s electronic properties and pharmacological activity?

The vinyl group at position 1:

  • Electronic Effects: Withdraws electron density via conjugation, polarizing the pyrrole ring and enhancing electrophilicity at the 5-tolyl substituent .
  • Bioactivity: Increases membrane permeability and binding affinity to targets like cyclooxygenase (COX) or kinases, as seen in anti-inflammatory pyrrole derivatives .
  • Metabolic Stability: Vinyl groups resist oxidative metabolism compared to alkyl chains, prolonging half-life in vivo .

Notes

  • Data Contradictions: Cross-validate bioactivity results using orthogonal assays (e.g., Western blotting alongside cell viability assays) .
  • Safety Compliance: Follow GHS hazard codes (e.g., H315 for skin irritation) and SDS guidelines for waste disposal .

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